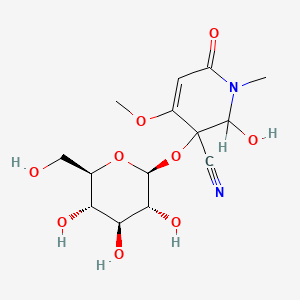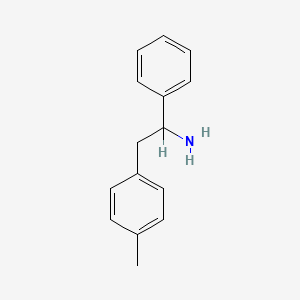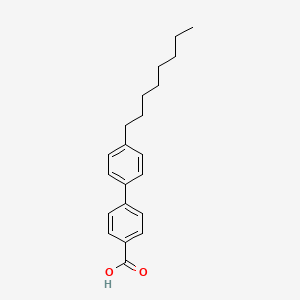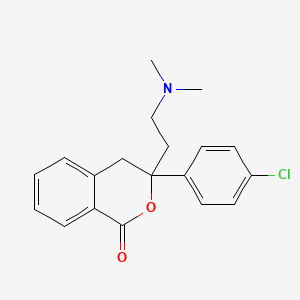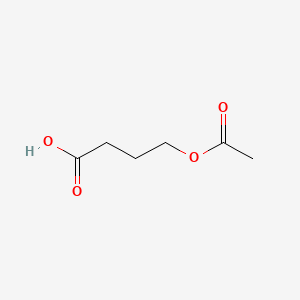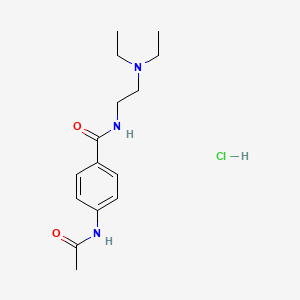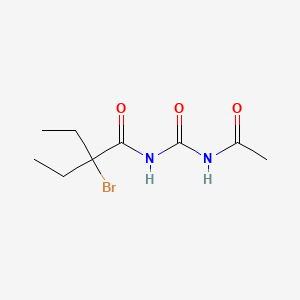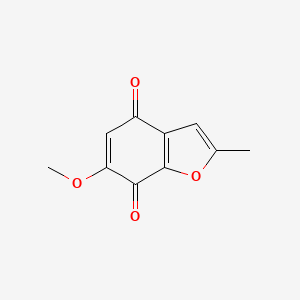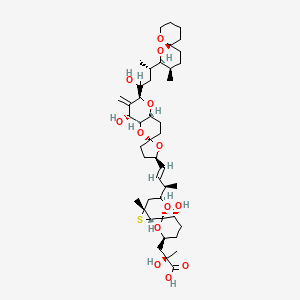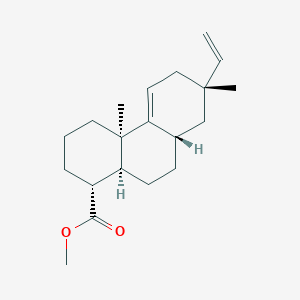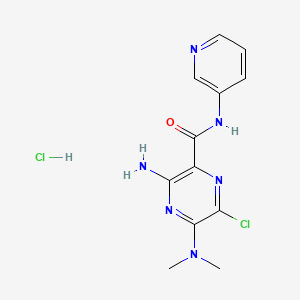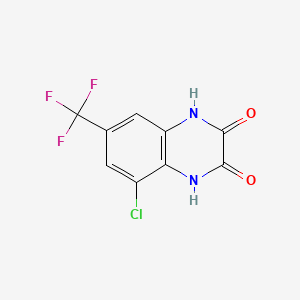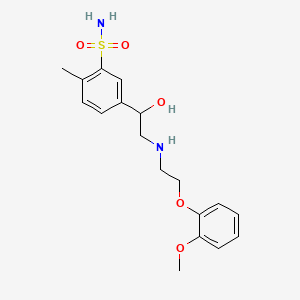
Amosulalol
Overview
Description
Amosulalol is an antihypertensive drug known for its dual action on both alpha-adrenergic and beta-adrenergic receptors. It has a higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors . This compound is primarily used to manage hypertension and certain cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amosulalol involves several steps:
Reaction of Guaiacol with Ethylene Oxide: Guaiacol reacts with ethylene oxide to produce 2-(2-methoxyphenoxy)ethanol.
Halogenation: The 2-(2-methoxyphenoxy)ethanol is then halogenated using thionyl chloride to form 1-(2-chloroethoxy)-2-methoxybenzene.
Amination: This intermediate is treated with benzylamine to yield N-benzyl-2-(2-methoxyphenoxy)ethylamine.
Addition of 5-Bromoacetyl-2-methylbenzenesulfonamide: The addition of this compound results in the formation of an intermediate product.
Reduction: The carbonyl group is reduced using sodium borohydride.
Catalytic Hydrogenation: Finally, catalytic hydrogenation cleaves the benzyl group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. These optimizations may include the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure product consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced at the carbonyl group during its synthesis.
Substitution: Halogenation and amination steps in the synthesis involve substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Thionyl chloride is used for halogenation, and benzylamine is used for amination.
Major Products: The major products formed from these reactions include intermediates such as 2-(2-methoxyphenoxy)ethanol, 1-(2-chloroethoxy)-2-methoxybenzene, and N-benzyl-2-(2-methoxyphenoxy)ethylamine, leading to the final product, this compound .
Scientific Research Applications
Amosulalol has several scientific research applications:
Chemistry: It is used as a model compound in studies involving adrenergic receptor interactions and drug synthesis.
Biology: Research on this compound helps in understanding the physiological effects of adrenergic receptor blockers.
Medicine: this compound is studied for its therapeutic potential in managing hypertension and cardiac arrhythmias.
Mechanism of Action
Amosulalol exerts its effects by blocking both alpha-1 and beta-adrenergic receptors. By inhibiting these receptors, the drug reduces the effects of sympathetic nervous system stimulation, which is responsible for increasing heart rate and blood pressure. Specifically:
Beta-1 Receptors: Blockade leads to a decrease in cardiac output by reducing heart rate and the force of contraction of the heart muscle.
Alpha-1 Receptors: Inhibition causes vasodilation, lowering peripheral vascular resistance and subsequently blood pressure.
Comparison with Similar Compounds
- Labetalol
- Carvedilol
- Bucindolol
- Medroxalol
- Primidolol
Comparison: Amosulalol is unique in its higher affinity for alpha-1 adrenergic receptors compared to beta-adrenergic receptors, which distinguishes it from other dual-acting adrenergic blockers. This unique property provides a broader spectrum of cardiovascular benefits, making it particularly effective in managing hypertension and cardiac arrhythmias .
Properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXHFZHOIWIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868893 | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-68-9 | |
| Record name | Amosulalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amosulalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[1-Hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOSULALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69JI1BAU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Amosulalol interact with its target receptors?
A1: this compound exerts its effects by binding to both α- and β-adrenoceptors. It exhibits selective antagonism at α1-adrenoceptors over α2-adrenoceptors by approximately two orders of magnitude. The compound demonstrates non-selective β-adrenoceptor antagonism, affecting both β1- and β2-subtypes.
Q2: What are the downstream effects of this compound's receptor interactions?
A2: By blocking α1-adrenoceptors, this compound inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral vascular resistance. This contributes to its antihypertensive effects. β-Adrenoceptor blockade, particularly at β1-adrenoceptors, results in a decrease in heart rate and contractility, further contributing to blood pressure reduction and potentially impacting cardiac output.
Q3: Does this compound exhibit any membrane stabilizing activity?
A3: Studies on the rat left atria suggest that racemic this compound, particularly at higher concentrations (10-5 - 10-4 M), might possess some degree of membrane stabilizing activity. This effect was not observed with the (+)-enantiomer of this compound.
Q4: How does the α/β blocking profile of this compound compare to other similar drugs?
A4: Compared to Labetalol, this compound shows a similar degree of β1-adrenoceptor blockade but is more potent in blocking α1-adrenoceptors. While both drugs lower blood pressure, this compound is less likely to cause reflex tachycardia due to its more balanced α/β blocking ratio.
Q5: What is the molecular formula and weight of this compound?
A5: this compound's molecular formula is C18H24N2O5S, and its molecular weight is 376.46 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research papers don't delve into detailed spectroscopic data, they reference the identification of this compound and its metabolites using techniques like HPLC-UV and LC/MS. These techniques suggest the availability of spectroscopic data for the compound.
Q7: How does the stereochemistry of this compound affect its activity?
A7: The (+)-enantiomer of this compound demonstrates higher potency for α1-adrenoceptor antagonism compared to the (-)-enantiomer. Conversely, the (-)-enantiomer is a more potent β-adrenoceptor antagonist. , This suggests distinct stereochemical requirements for optimal interaction with each receptor subtype.
Q8: What is the impact of the desoxy modification on this compound's activity?
A8: Replacing the hydroxyl group with a hydrogen atom in the desoxy derivative of this compound (YM-11133) leads to a significant reduction in β1-adrenoceptor blocking activity while retaining substantial α1-adrenoceptor antagonism. This highlights the hydroxyl group's importance for interacting with β1-adrenoceptors.
Q9: What is the bioavailability of this compound?
A9: Studies in rats, dogs, and monkeys indicate that this compound exhibits good oral bioavailability, ranging from 22-31% in rats to 57-66% in monkeys. This suggests its suitability for oral administration in a clinical setting.
Q10: How is this compound metabolized?
A10: this compound undergoes extensive metabolism, with identified pathways including hydroxylation, demethylation, and oxidative cleavage. Glucuronidation and sulfation also contribute to the formation of various metabolites.
Q11: Are there significant species differences in this compound's metabolism?
A11: Yes, studies comparing this compound metabolism across different species (rats, dogs, monkeys, humans) revealed species-dependent variations in metabolic pathways and metabolite profiles. This highlights the importance of considering species-specific metabolic differences when interpreting preclinical data and extrapolating findings to humans.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have employed various isolated tissue preparations, including rat right ventricle, aorta, and left atria, and guinea pig vascular tissues, to investigate this compound's effects on contractility, adrenoceptor antagonism, and neurotransmitter release. , , , , These models provide insights into the drug's mechanism of action at the cellular and tissue levels.
Q13: Has this compound demonstrated efficacy in animal models of hypertension?
A13: Yes, this compound has shown significant antihypertensive effects in various animal models, including spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and deoxycorticosterone acetate-salt hypertensive rats (DHR). , These findings support its potential as an antihypertensive agent in humans.
Q14: Are there any studies investigating this compound's effects on ischemic myocardium?
A14: Research in canine models indicates that this compound might offer cardioprotective effects during myocardial ischemia. Studies show it can attenuate the depletion of myocardial energy stores and alterations in carbohydrate metabolism typically observed during ischemia. , This suggests a potential benefit in individuals with ischemic heart disease, but further research is needed to confirm these findings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
